molecular formula C12H17NO4S B022916 Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate CAS No. 374067-94-4

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Cat. No.: B022916
CAS No.: 374067-94-4
M. Wt: 271.33 g/mol
InChI Key: WEODUZMRVNUHIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate can be synthesized through a multi-step process involving the esterification of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate can be compared with similar compounds such as:

The uniqueness of this compound lies in its sulfonyl group, which imparts specific chemical and biological properties that are not present in its analogs .

Biological Activity

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate (EMSP) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.

Overview of this compound

  • IUPAC Name : Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate
  • CAS Number : 374067-94-4
  • Molecular Formula : C12H17NO4S
  • Molecular Weight : 271.33 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis

EMSP can be synthesized through a multi-step process involving the esterification of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions can be optimized using continuous flow reactors to enhance yield and purity .

Antimicrobial Activity

Research indicates that EMSP exhibits significant antimicrobial properties. Studies have shown that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. For instance, EMSP has been tested against various strains of bacteria, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

The sulfonamide moiety in EMSP is also linked to anti-inflammatory effects. It potentially inhibits the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). In vitro studies have demonstrated that EMSP reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

The mechanism by which EMSP exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The sulfonyl group interacts with specific enzymes, potentially inhibiting their activity. This interaction can lead to reduced synthesis of inflammatory mediators.
  • Antimicrobial Activity : By mimicking para-aminobenzoic acid (PABA), EMSP competes for binding sites in bacterial enzymes, disrupting folate synthesis necessary for DNA replication .

Comparative Analysis with Similar Compounds

EMSP can be compared to other similar compounds to highlight its unique properties:

Compound NameStructureBiological Activity
Ethyl 2-Methyl-2-(4-aminophenyl)propionateLacks sulfonyl groupLimited antibacterial activity
Ethyl 2-Methyl-2-(4-nitrophenyl)propionateContains nitro groupDifferent reactivity; lower anti-inflammatory potential

The presence of the sulfonamide group in EMSP enhances its biological activity compared to these analogs.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EMSP against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .
  • Inflammation Model :
    In an experimental model of inflammation, EMSP was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in edema and inflammatory markers compared to the control group, supporting its anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEODUZMRVNUHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454393
Record name Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374067-94-4
Record name Ethyl 4-(aminosulfonyl)-α,α-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374067-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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